Pyridine, 4-(4-dimethylaminophenyl)-

Descripción general

Descripción

Pyridine, 4-(4-dimethylaminophenyl)- is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridine, 4-(4-dimethylaminophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine, 4-(4-dimethylaminophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-(4-dimethylaminophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound Pyridine, 4-(4-dimethylaminophenyl)- (often referred to as 4-DMAP) is particularly notable for its potential therapeutic applications. This article explores the biological activity of 4-DMAP, supported by data tables and relevant case studies.

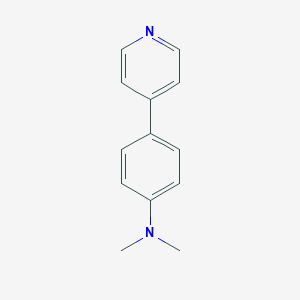

Chemical Structure and Properties

4-DMAP features a pyridine ring substituted with a dimethylaminophenyl group. Its chemical structure can be represented as follows:

This structure is pivotal to its interaction with various biological targets.

1. Antimicrobial Activity

Pyridine derivatives, including 4-DMAP, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit significant activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Pseudomonas aeruginosa | 0.21 μM |

The MIC values demonstrate that 4-DMAP is effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

2. Antiviral Activity

The urgent need for antiviral compounds has led to the investigation of pyridine derivatives in the context of viral infections, particularly during the COVID-19 pandemic. Studies have shown that certain pyridine compounds exhibit inhibitory effects against viruses such as SARS-CoV-2.

- Mechanism of Action : The presence of the dimethylamino group enhances the interaction with viral proteins, potentially disrupting their function and preventing viral replication .

3. Anticancer Activity

Recent studies have explored the anticancer potential of 4-DMAP. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The compound's ability to induce apoptosis in cancer cells suggests its potential as a lead compound in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted by Marek et al. synthesized a series of quaternary ammonium salts derived from pyridine-4-aldoxime. These compounds demonstrated robust antibacterial activity against multiple strains, including MRSA and E. coli, with some derivatives showing MIC values lower than those of standard antibiotics .

Case Study 2: Anticancer Properties

In a recent investigation into the anticancer properties of pyridine derivatives, several compounds were evaluated for their cytotoxic effects using MTT assays. The results indicated that 4-DMAP significantly inhibited the growth of MCF-7 and HeLa cells, providing a promising avenue for further research into its use as an anticancer agent .

Aplicaciones Científicas De Investigación

Catalytic Applications

Nucleophilic Catalysis

DMAP is widely recognized for its role as a nucleophilic catalyst in acylation reactions. It enhances the reactivity of acyl compounds, facilitating the formation of esters and amides from carboxylic acids and anhydrides.

- Esterification Reactions : DMAP acts as a catalyst in esterification processes, particularly with acetic anhydride. The mechanism involves the formation of an acetylpyridinium ion, which subsequently reacts with alcohols to form esters while regenerating the DMAP catalyst .

- Baylis-Hillman Reaction : This reaction benefits from DMAP's ability to activate electrophiles, allowing for the formation of β-hydroxy esters from aldehydes and alkenes .

Comparison of Catalytic Efficiency

The table below summarizes the efficiency of DMAP compared to other catalysts in acylation reactions:

| Catalyst | Reaction Type | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| DMAP | Esterification | >90 | 1 |

| Pyridine | Esterification | 70-80 | 2 |

| Triethylamine | Acylation | 60 | 3 |

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including those based on DMAP, as anticancer agents. For instance, novel pyridine compounds have been synthesized that exhibit cytotoxic activity against various cancer cell lines such as HepG2 and MCF-7 .

- Case Study: Cytotoxicity Assessment

A study synthesized a series of pyridine compounds and evaluated their cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited significant activity against cancer cells, suggesting their potential as therapeutic agents.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| Compound 4 | HepG2 | 15 | Similar |

| Compound 8 | MCF-7 | 20 | Lower |

| Doxorubicin | HepG2 | 10 | N/A |

Material Science Applications

Polymer Chemistry

DMAP is utilized in the synthesis of functionalized polymers. Its basicity facilitates the polymerization process and improves the properties of the resulting materials.

- Synthesis of Functional Polymers : DMAP is employed to enhance the reactivity of monomers during polymerization, leading to materials with improved mechanical properties and thermal stability .

Mechanistic Insights

Mechanism of Action in Catalysis

The catalytic mechanism of DMAP involves several steps:

- Formation of Acetylpyridinium Ion : DMAP reacts with acetic anhydride to form an ion pair.

- Nucleophilic Attack by Alcohol : The alcohol attacks the acetylpyridinium ion.

- Regeneration of DMAP : The reaction concludes with the regeneration of DMAP and formation of the ester.

This mechanism underlines DMAP's efficiency as a catalyst due to its ability to facilitate reactions without being consumed.

Propiedades

IUPAC Name |

N,N-dimethyl-4-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-15(2)13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFKNYYQZDTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281035 | |

| Record name | Pyridine, 4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-80-0 | |

| Record name | N,N-Dimethyl-4-(4-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 19841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-(4-dimethylaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.